molecular formula C10H10N2O3 B7770233 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione CAS No. 67337-72-8

5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B7770233
CAS No.: 67337-72-8
M. Wt: 206.20 g/mol
InChI Key: GLLIXWMNULCIKR-UHFFFAOYSA-N
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Description

5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is also known as 5-(4-hydroxybenzyl)-2,4-imidazolidinedione. This compound is characterized by its imidazolidine-2,4-dione core structure, which is substituted with a 4-hydroxyphenylmethyl group. It appears as a colorless crystalline powder and has a melting point of 260-262°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione typically involves the following steps :

    Starting Materials: Imidazole and formic acid are mixed in appropriate molar ratios.

    Solvent: The mixture is dissolved in a suitable solvent such as alcohol or ketone.

    Addition of 4-Hydroxybenzaldehyde: 4-Hydroxybenzaldehyde is added to the solution, and the reaction is allowed to proceed for a specified period.

    Crystallization: The product is then crystallized or purified using other methods to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow synthesis techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione has several scientific research applications :

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Hydroxyphenyl)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyphenylmethyl group allows for unique interactions and reactivity compared to other imidazolidine-2,4-dione derivatives .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLIXWMNULCIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58942-04-4, 67337-72-8
Record name 58942-04-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC52761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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